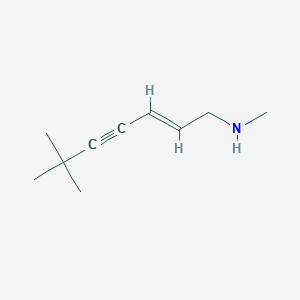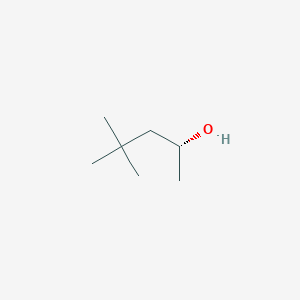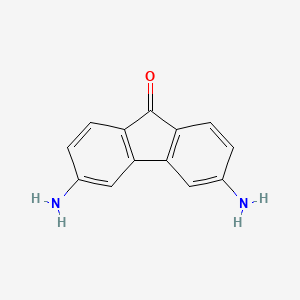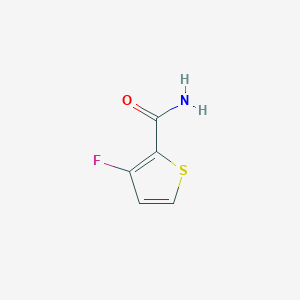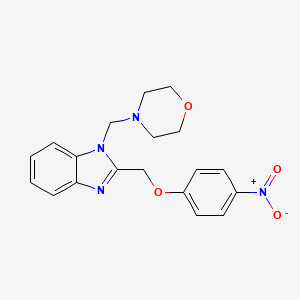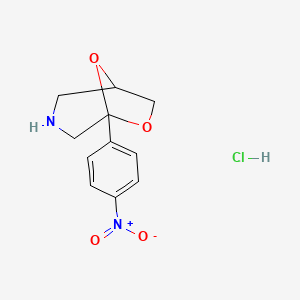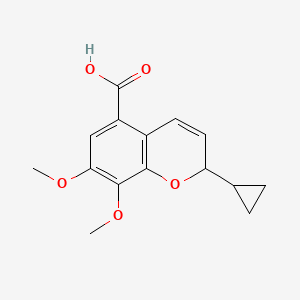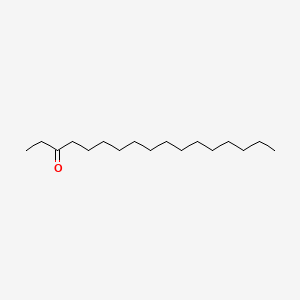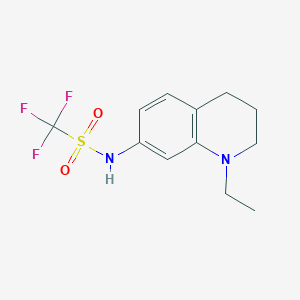![molecular formula C17H10ClN3O2 B3194431 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione CAS No. 84459-37-0](/img/structure/B3194431.png)
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloroaniline, aromatic aldehyde, and barbituric acid. This reaction is often carried out using low transition temperature mixtures as solvents, which are considered environmentally friendly . The reaction conditions usually involve refluxing the mixture in acetic acid or a combination of acetic acid and dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the adoption of green chemistry principles, such as the use of recyclable solvents and catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydropyrimidoquinoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
作用機序
The mechanism of action of 8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, the compound can induce apoptosis (programmed cell death) by activating certain pathways and inhibiting DNA repair enzymes .
類似化合物との比較
Similar Compounds
10-Arylpyrimido[4,5-b]quinoline-2,4-diones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
5-Deazaflavins: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and phenyl groups contribute to its distinct reactivity and potential therapeutic applications .
特性
CAS番号 |
84459-37-0 |
|---|---|
分子式 |
C17H10ClN3O2 |
分子量 |
323.7 g/mol |
IUPAC名 |
8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23) |
InChIキー |
KUZXWHQMNCGRQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



